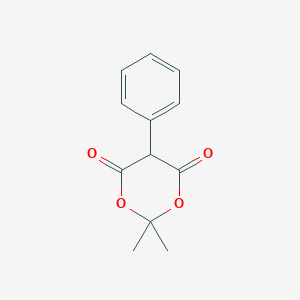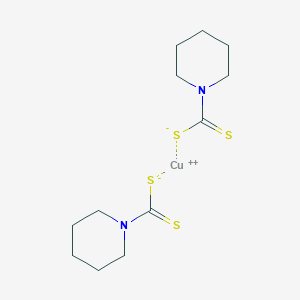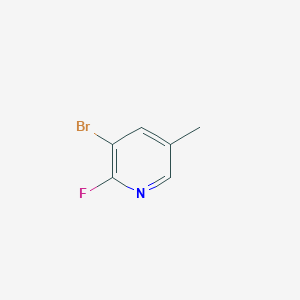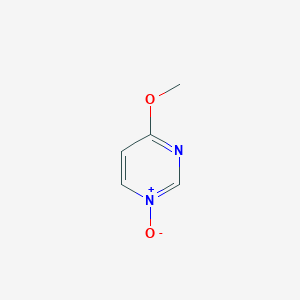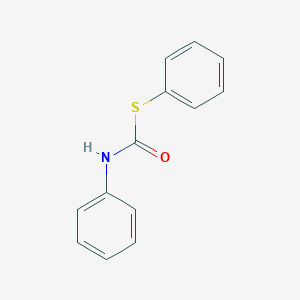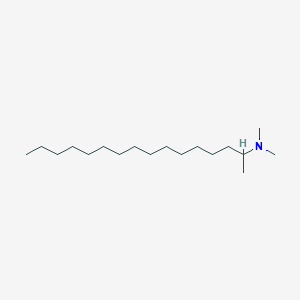
2-Hexadecanamine, N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexadecanamine, N,N-dimethyl- is a chemical compound that is commonly referred to as DMHA. It is a stimulant that has gained popularity in the scientific community due to its potential applications in various fields. DMHA is a derivative of 2-aminoheptane and is structurally similar to other stimulants such as DMAA and ephedrine.
作用機序
DMHA works by stimulating the release of norepinephrine and dopamine in the brain. These neurotransmitters are responsible for increasing energy levels, improving focus, and enhancing mood. DMHA also works by inhibiting the reuptake of these neurotransmitters, which prolongs their effects.
生化学的および生理学的効果
DMHA has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. DMHA also increases the release of glucose and fatty acids into the bloodstream, which provides the body with additional energy.
実験室実験の利点と制限
DMHA has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a long half-life, which allows for prolonged effects. However, one limitation is that its effects can vary depending on the individual, making it difficult to control for confounding variables.
将来の方向性
There are several future directions for the study of DMHA. One direction is to explore its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another direction is to investigate its potential as a treatment for obesity and other metabolic disorders. Additionally, further research is needed to fully understand the long-term effects of DMHA on the body.
合成法
DMHA can be synthesized through various methods, including the reaction of heptanal with nitroethane followed by reduction with hydrogen gas. Another method involves the reaction of 2-methyl-2-butanol with nitric acid followed by reduction with lithium aluminum hydride.
科学的研究の応用
DMHA has been studied for its potential applications in various fields, including sports performance, cognitive enhancement, and weight loss. In sports performance, DMHA has been shown to improve endurance and increase energy levels. In cognitive enhancement, DMHA has been shown to improve focus and alertness. In weight loss, DMHA has been shown to increase metabolism and suppress appetite.
特性
CAS番号 |
16058-51-8 |
|---|---|
製品名 |
2-Hexadecanamine, N,N-dimethyl- |
分子式 |
C18H39N |
分子量 |
269.5 g/mol |
IUPAC名 |
N,N-dimethylhexadecan-2-amine |
InChI |
InChI=1S/C18H39N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3)4/h18H,5-17H2,1-4H3 |
InChIキー |
LGDPDVQVOTUMAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
正規SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
その他のCAS番号 |
16058-51-8 |
同義語 |
N,N,1-Trimethyl-1-pentadecanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



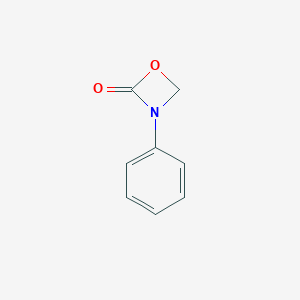
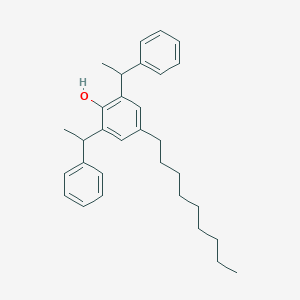

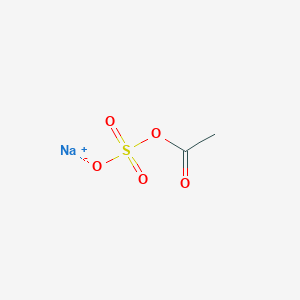
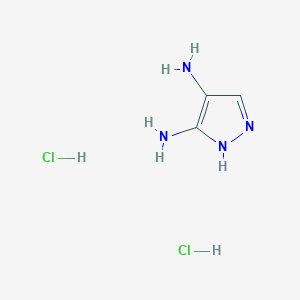
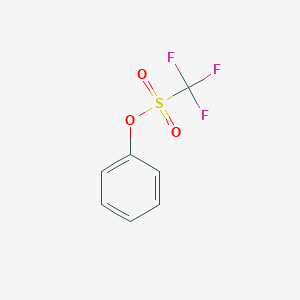
![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
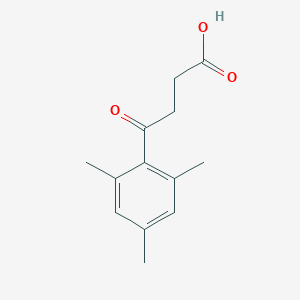
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)
